2,5-Di-p-toluidinoterephthalic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

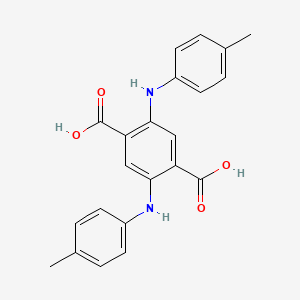

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-bis(4-methylanilino)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-13-3-7-15(8-4-13)23-19-11-18(22(27)28)20(12-17(19)21(25)26)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLUGNOOEZYDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065024 | |

| Record name | 2,5-Bis(p-toluidino)terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10291-28-8 | |

| Record name | 2,5-Bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10291-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-p-toluidinoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010291288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-p-toluidinoterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(p-toluidino)terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(p-toluidino)terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-P-TOLUIDINOTEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZI978ES5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Di-p-toluidinoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-p-toluidinoterephthalic acid, a derivative of terephthalic acid, is a compound of significant interest in the field of materials science, primarily for its role as a key intermediate in the synthesis of high-performance quinacridone pigments. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application. It is important to note that while the chemical attributes of this compound are well-documented, there is a notable absence of publicly available data regarding its biological activities and toxicological profile.

Chemical and Physical Properties

This compound is a crystalline solid. Its core structure consists of a central terephthalic acid moiety substituted with two p-toluidine groups at the 2 and 5 positions. This substitution imparts specific electronic and steric properties to the molecule, influencing its reactivity and end-use applications.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [1] |

| CAS Number | 10291-28-8 | [1] |

| Molecular Formula | C₂₂H₂₀N₂O₄ | [2] |

| Molecular Weight | 376.4 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O | [2] |

| InChI Key | FVLUGNOOEZYDNV-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value |

| Melting Point | 334 °C |

| Boiling Point | 584.5 °C |

| Density | 1.348 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a dialkyl succinylsuccinate with p-toluidine, followed by oxidation and hydrolysis. The following protocol is a composite methodology based on established patent literature.[3]

Experimental Protocol

Materials:

-

Dimethyl succinylsuccinate

-

p-Toluidine

-

Anhydrous Butanol

-

Concentrated Sulfuric Acid

-

Acetic Acid

-

Potassium Hydroxide

-

Nitrogen gas

-

Air supply

Procedure:

-

Transesterification: In a stirred autoclave, combine dimethyl succinylsuccinate (0.2 mol), anhydrous 1-butanol (250 ml), and concentrated sulfuric acid (0.52 ml).

-

Purge the reactor with nitrogen for 15 minutes.

-

Heat the mixture to 140°C under pressure for 2 hours.

-

Cool the reaction mixture to allow for the precipitation of a mixture of dibutyl succinylsuccinate and methyl butyl succinylsuccinate.

-

Condensation with p-Toluidine: To the resulting mixture, add p-toluidine (26 g).

-

Purge the system with nitrogen and heat to approximately 75°C for 1 hour with continuous nitrogen purging.

-

Oxidation: Add acetic acid (20 ml) and heat the mixture to reflux.

-

Once at reflux, introduce a steady stream of air into the reaction mixture through a dip tube for 4 hours.

-

Hydrolysis and Precipitation: Add solid potassium hydroxide (70 g) to the reaction mixture and continue to reflux for an additional hour.

-

Cool the mixture and add 500 ml of water.

-

Adjust the pH of the solution to 2.5-3 by the addition of sulfuric acid.

-

Separate the aqueous phase. Add approximately 400 ml of fresh water to the organic phase, which should result in the precipitation of a dark-violet solid.

-

Isolation and Purification: Filter the precipitate and dry at 100°C to yield this compound. The purity can be assessed by HPLC.

Caption: Synthesis workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound are primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the central terephthalic ring and the p-tolyl groups, the N-H protons of the secondary amines, the carboxylic acid protons, and the methyl protons of the tolyl groups. The integration and splitting patterns of these signals are crucial for confirming the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching of the carboxylic acid groups.

-

N-H stretching of the secondary amine groups.

-

C=O stretching of the carboxylic acid groups.

-

C-N stretching.

-

Aromatic C-H and C=C stretching.

Biological Properties and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases reveals a significant lack of information on the biological properties, including potential therapeutic effects or toxicity, of this compound. While studies exist on the biological effects of its parent molecule, terephthalic acid, and other phthalate derivatives, this data cannot be directly extrapolated to the di-p-toluidino substituted compound.[4] Therefore, no signaling pathways or specific biological activities can be described for this molecule at present.

Applications

The primary and well-established application of this compound is as a key precursor in the synthesis of quinacridone pigments. The cyclization of 2,5-dianilino-terephthalic acids, such as the title compound, leads to the formation of the highly stable and brightly colored quinacridone pigments, which are widely used in paints, plastics, and inks.

Caption: Role as a precursor in pigment synthesis.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes and significant industrial application as a pigment intermediate. Its chemical and physical properties are well-documented, allowing for its reliable synthesis and identification. However, the lack of data on its biological activity presents a clear knowledge gap. This technical guide serves as a foundational resource for researchers in materials science and chemistry, while also highlighting the need for future investigations into the potential biological and toxicological profile of this compound, which would be essential for any consideration in the fields of drug development or life sciences.

References

- 1. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]

- 2. This compound | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]

- 4. encyclopedia.pub [encyclopedia.pub]

CAS number 10291-28-8 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-bis(p-toluidino)terephthalic acid (CAS 10291-28-8)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound identified by CAS number 10291-28-8. This substance is chemically known as 2,5-bis(p-toluidino)terephthalic acid, with synonyms including 2,5-bis(4-methylanilino)terephthalic acid and DIMETHYLDIANILINOTEREPHTHALIC ACID.[1][2][3][4] It serves as a significant intermediate in the synthesis of pigments and other complex organic molecules.[2][5][6][7] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual representations of relevant chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of 2,5-bis(p-toluidino)terephthalic acid are summarized in the table below. These properties are crucial for its application in various chemical syntheses and for predicting its behavior in different environmental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C22H20N2O4 | [1][2][3][4][5] |

| Molar Mass | 376.41 g/mol | [1][2][3][4][5][8] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 334 °C (some sources report ~190°C) | [1][2][4][5][8] |

| Boiling Point | 584.5 °C at 760 mmHg | [1][2][4][8] |

| Density | 1.348 g/cm³ | [1][2][4][8] |

| Flash Point | 307.3 °C | [1][2][4][8] |

| Solubility | Insoluble in water; slightly soluble in alcohol and ether. | [5] |

| Vapor Pressure | 1.67E-14 mmHg at 25°C | [2][4] |

| Refractive Index | 1.705 | [2][4][8] |

| XLogP3 | 5.333 | [4] |

| PSA (Polar Surface Area) | 98.66 Ų | [4] |

Spectral Data

¹H NMR spectroscopy of 2,5-bis(p-toluidino)terephthalic acid reveals distinct signals corresponding to the different types of protons within its structure. These include signals from the carboxylic acid protons, the secondary amine (N-H) protons, the aromatic protons on the central terephthalic acid core and the flanking p-tolyl groups, and the aliphatic methyl protons.[2]

Experimental Protocols

Synthesis of 2,5-bis(p-toluidino)terephthalic acid

Several synthetic routes for 2,5-bis(p-toluidino)terephthalic acid have been reported.

Method 1: From Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and p-Toluidine

A common laboratory-scale synthesis involves the reaction of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with p-toluidine in the presence of acetic acid in an ethanol solvent. The reaction is typically carried out at a temperature of 102-105 °C and can achieve a yield of up to 98.6%.[9]

Method 2: Amidation of Dimethyl 1,4-phthalate

Another reported method is the amidation of dimethyl 1,4-phthalate with p-toluidine.[5] This involves the reaction of dimethyl 1,4-benzenedicarboxylate with p-toluidine in a suitable solvent, followed by alkaline hydrolysis of the resulting ester to yield the final dicarboxylic acid product.[5]

Method 3: Activation of Carboxylic Acid Groups

To overcome the low reactivity of terephthalic acid itself, its carboxylic acid groups can be activated. A common method is the conversion to terephthaloyl chloride, which can then react with two equivalents of p-toluidine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Purification Techniques

The crude product of 2,5-bis(p-toluidino)terephthalic acid can be purified using standard laboratory techniques:

-

Recrystallization : The crude solid is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of purified crystals as impurities remain in the solution.[2]

-

Washing : The solid product can be washed with a solvent in which the desired compound is insoluble, but the impurities are soluble.[2]

-

Precipitation : The compound can be precipitated from a solution by altering conditions such as pH.[2]

Chemical Pathways and Logical Relationships

Synthesis of Pigment Red 122

2,5-bis(p-toluidino)terephthalic acid is a key precursor in the synthesis of quinacridone pigments, such as Pigment Red 122.[6][7][10] The synthesis involves a cyclization reaction of the terephthalic acid derivative.

Experimental Protocol for Pigment Red 122 Synthesis:

-

Preheating: 84.5 g of polyphosphoric acid (PPA) is added to a 1 L three-neck flask equipped with a stirrer, thermocouple, and condenser, and preheated to 100 °C for 3 hours.[6][7]

-

Reaction: 18.8 g of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid (0.05 mol) is added to the preheated PPA.[6][7]

-

Heating: The reaction mixture is heated to 125 °C and maintained for 3 hours.[6][7]

-

Product Formation: The reaction yields the crude product, 2,9-dimethylquinolo[2,3-B]acridine-7,14(5H,12H)-dione (Pigment Red 122), with a reported yield of 99.59%.[6][7]

Caption: Synthesis pathway of Pigment Red 122 from 2,5-bis(p-toluidino)terephthalic acid.

Predicted Skin Sensitization Mechanism

Computational models have predicted that 2,5-bis[(4-methylphenyl)amino]terephthalic acid may act as a strong skin sensitizer.[11] The proposed mechanism involves autoxidation to form a reactive quinone-imine intermediate, which can then act as a Michael acceptor.[11] The reactivity of this intermediate is likely modulated by the presence of the two carboxylic acid substituents.[11]

Caption: Proposed mechanism for skin sensitization by 2,5-bis(p-toluidino)terephthalic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Di-p-toluidinoterephthalic acid | 10291-28-8 | Benchchem [benchchem.com]

- 3. This compound | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Pigment Red 122 synthesis - chemicalbook [chemicalbook.com]

- 7. Pigment Red 122 | 980-26-7 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. DIMETHYLDIANILINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ovid.com [ovid.com]

A Comprehensive Technical Guide to 2,5-bis(4-methylanilino)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-p-toluidinoterephthalic acid, systematically named 2,5-bis(4-methylanilino)terephthalic acid according to IUPAC nomenclature, is an organic compound with the chemical formula C22H20N2O4[1][2]. This molecule consists of a central terephthalic acid core substituted with two p-toluidine groups at the 2 and 5 positions. Its primary application lies in the industrial sector as a pigment[1][2]. This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and an exploration of its known applications and biological relevance.

Chemical and Physical Properties

A summary of the key computed and experimental data for 2,5-bis(4-methylanilino)terephthalic acid is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [1][2] |

| Synonyms | This compound, 2,5-Bis(p-toluidino)terephthalic acid | [1] |

| CAS Number | 10291-28-8 | [1] |

| Molecular Formula | C22H20N2O4 | [1][2] |

| Molecular Weight | 376.4 g/mol | [1] |

| Appearance | Reported as a liquid, though likely a solid at room temperature based on its structure | [3] |

| Purity | Commercially available up to 99.0% | [3] |

| Primary Use | Pigment | [1][2] |

Synthesis Protocol

Representative Synthesis of a Diarylamino Terephthalic Acid Derivative

The following protocol describes the synthesis of dimethyl 2,5-di-phenylamino-terephthalate, which can be subsequently hydrolyzed to the corresponding dicarboxylic acid.

Materials:

-

2,5-dihydroxy-cyclohexadiene-dicarboxylic acid (1,4)-dimethyl ester

-

Aniline

-

Xylene (technical grade)

-

Propionic acid

-

Nitrogen gas

-

Methanol

Procedure:

-

In a glass apparatus equipped with a stirrer, reflux condenser, water separator, and a nitrogen inlet, 500 parts of xylene and 85 parts of propionic acid are combined.

-

114 parts of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid (1,4)-dimethyl ester are introduced under a nitrogen atmosphere.

-

112 parts of aniline are added with stirring at approximately 75-90 °C, still under nitrogen.

-

The mixture is heated from 90 °C to about 98-100 °C over approximately 3 hours while passing nitrogen through the solution. The reaction is allowed to proceed for an additional 45 minutes to ensure completion, which is indicated by the quantitative separation of the theoretical amount of water.

-

The reaction mixture is then heated to about 98-100 °C to initiate the oxidation (dehydrogenation) of the cyclohexadiene ring to a benzene ring. This step also produces water, which is removed by the nitrogen stream. The completion of this step, taking approximately 2.5 hours, is monitored by the cessation of water elimination and can be verified by liquid chromatography (HPLC).

-

The resulting dimethyl 2,5-di-phenylamino-terephthalate is filtered at 80 °C and washed with boiling water. The crude product is further purified by washing with methanol at 50 °C.

-

Subsequent hydrolysis of the dimethyl ester to 2,5-di-phenylamino-terephthalic acid can be achieved by saponification with a base like sodium hydroxide, followed by acidification. A yield of approximately 88% has been reported for the final acid product[4].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity or involvement in signaling pathways of 2,5-bis(4-methylanilino)terephthalic acid. Research on terephthalic acid and its derivatives has primarily focused on their metabolism by microorganisms and their use in the synthesis of biocompatible materials[5][6]. For instance, some studies have investigated the synthesis of new heterocyclic compounds derived from terephthalic acid and their potential biological activities, such as anticancer and antibacterial properties[7]. However, these studies do not specifically address the 2,5-di-p-toluidino substituted derivative. Given its primary use as an industrial pigment, it is plausible that its biological interactions have not been a major focus of research.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of a diarylamino terephthalic acid, based on the representative protocol described above.

Caption: Logical workflow for the synthesis of 2,5-bis(4-methylanilino)terephthalic acid.

Conclusion

2,5-bis(4-methylanilino)terephthalic acid is a well-defined chemical compound primarily utilized for its properties as a pigment. While detailed experimental data and biological studies are scarce in publicly accessible literature, its chemical properties are well-characterized. The provided synthesis protocol for a closely related analog offers a valuable template for its laboratory preparation. For researchers and professionals in drug development, the lack of information on its biological activity suggests that this compound is not currently a focus of pharmaceutical research. Future investigations could explore its potential biological effects, given the diverse activities of other terephthalic acid derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-bis(4-methylanilino)terephthalic acid, CasNo.10291-28-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. EP0569823B1 - Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters - Google Patents [patents.google.com]

- 5. Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2,5-Di-p-toluidinoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and melting point of 2,5-Di-p-toluidinoterephthalic acid, a molecule of interest in materials science and potentially in drug development. This document outlines its key physical properties, provides detailed experimental protocols for their determination, and presents logical workflows for these procedures. Due to its structural characteristics, understanding its solubility and melting point is crucial for its synthesis, purification, and application.

Introduction to this compound

This compound is a derivative of terephthalic acid, characterized by the substitution of two p-toluidine groups onto the terephthalic acid backbone.[1] This structure, combining a rigid dicarboxylic acid core with aromatic amine substituents, imparts unique electronic and steric properties.[1] While its primary applications are currently in the synthesis of specialized pigments and polymers, the presence of carboxylic acid and amine functionalities makes it a versatile building block for more complex molecular architectures.[1] An understanding of its fundamental physicochemical properties, such as solubility and melting point, is essential for its application in research and development.

Physicochemical Data

The quantitative physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀N₂O₄ | [2] |

| Molecular Weight | 376.4 g/mol | [2] |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [2] |

| CAS Number | 10291-28-8 | [2] |

| Melting Point | 334 °C | [3] |

| Solubility | See Section 3 | - |

Solubility Profile

Terephthalic acid itself is sparingly soluble in water and alcohol but shows increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] The solubility of terephthalic acid is also greater in alkaline solutions due to the deprotonation of its carboxylic acid groups.[6]

For this compound, the large, nonpolar p-toluidine substituents would be expected to decrease its solubility in polar protic solvents like water and ethanol compared to terephthalic acid. Conversely, these aromatic groups may enhance its solubility in organic solvents. It is anticipated to be soluble in strong polar aprotic solvents such as DMSO and DMF.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow rate, approximately 1-2°C per minute, when approaching the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Repeatability: Conduct at least two more careful determinations to ensure consistent and reproducible results.

Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Solvents for testing (e.g., water, ethanol, acetone, hexane, 5% aqueous NaOH, 5% aqueous HCl)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

-

Observation: Observe the mixture.

-

Soluble: The compound dissolves completely, leaving no visible solid particles.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No apparent dissolution of the solid occurs.

-

-

Systematic Testing: Perform this test systematically with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) to build a comprehensive solubility profile. Also, test in acidic (5% HCl) and basic (5% NaOH) aqueous solutions to assess the impact of pH on solubility.

Process Visualization

The logical workflows for the experimental determination of melting point and solubility are depicted below using the DOT language.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. This compound | 10291-28-8 | Benchchem [benchchem.com]

- 2. This compound | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terephthalic_acid [chemeurope.com]

- 6. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide to the Thermal Stability of N-arylated Terephthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-arylated terephthalic acid derivatives, a class of compounds with significant potential in materials science and pharmaceutical development. Their rigid aromatic structures and strong intermolecular interactions often impart high thermal resistance, making them suitable for high-performance applications. This document details their synthesis, thermal properties, and the relationship between their chemical structure and thermal stability, supported by experimental data and procedural diagrams.

Introduction to N-arylated Terephthalic Acid Derivatives

N-arylated terephthalic acid derivatives are characterized by a central terephthaloyl core (a 1,4-disubstituted benzene ring with two carbonyl groups) where the amide nitrogen atoms are bonded to aryl groups. This arrangement leads to a rigid, planar molecular structure that facilitates strong intermolecular hydrogen bonding and π-π stacking, contributing to their notable thermal stability. These properties make them attractive for the development of heat-resistant polymers, liquid crystals, and as stable scaffolds in medicinal chemistry. Understanding the thermal behavior of these molecules is crucial for their application, as it dictates their processing conditions and operational limits.

Synthesis of N-arylated Terephthalic Acid Derivatives

The most common method for synthesizing N-arylated terephthalic acid derivatives is the Schotten-Baumann reaction, which involves the acylation of an arylamine with terephthaloyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow is depicted below:

Figure 1: General workflow for the synthesis of N-arylated terephthalic acid derivatives.

Thermal Stability Data

The thermal stability of N-arylated terephthalic acid derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg) and melting point (Tm).

The tables below summarize the thermal properties of various N-arylated terephthalic acid derivatives and related polyamides found in the literature.

Table 1: Thermal Properties of N-arylated Terephthalamides and Related Monomers

| Compound/Monomer | Td (5% loss, °C) | Tg (°C) | Tm (°C) | Notes |

| N,N'-bis(2-hydroxyethyl)terephthalamide | - | 65 | - | Precursor for polyesteramides. |

| Terephthalamide diols (from PET waste) | ~200-370 (hard segments) | - | - | Decomposition of hard segments in poly(urethane acrylates). |

Table 2: Thermal Properties of Aromatic Polyamides Derived from Terephthalic Acid

| Polymer | Td (10% loss, °C) | Tg (°C) | Char Yield (%) | Notes |

| Poly(p-phenylene terephthalamide) (PPTA) | ~500 | - | - | High thermal stability due to rigid structure. |

| Fluorinated Polyamides | 475-483 | 189-214 | - | Introduction of fluorine enhances thermal stability. |

| Polyamides with ether and xanthene groups | 490-535 (in N2) | 236-298 | - | Bulky groups can affect chain packing and thermal properties. |

| Polyamides with sulfone linkages | 441-464 (5% loss) | 223-289 | - | Sulfone groups improve solubility while maintaining good thermal stability. |

| Poly(ester amide)s | 350-415 | 228-261 | - | Presence of ester linkages can reduce thermal stability compared to pure polyamides. |

Experimental Protocols

Synthesis of N,N'-Diphenylterephthalamide

This protocol describes a representative synthesis of an N-arylated terephthalic acid derivative.

Materials:

-

Terephthaloyl chloride

-

Aniline

-

Anhydrous N,N-dimethylformamide (DMF)

-

Pyridine

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution as an acid scavenger.

-

Dissolve terephthaloyl chloride in anhydrous DMF and add it dropwise to the aniline solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into a beaker containing a mixture of methanol and water to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with water and then with methanol to remove unreacted starting materials and byproducts.

-

Dry the purified N,N'-diphenylterephthalamide in a vacuum oven at 80°C for 24 hours.

Thermal Analysis

The following are general procedures for TGA and DSC analysis.

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument for temperature and weight loss.

-

Place a small amount of the sample (typically 5-10 mg) into a ceramic or aluminum pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature.

-

Determine the decomposition temperature (Td) from the resulting TGA curve.

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and heat flow using a standard (e.g., indium).

-

Place a small amount of the sample (typically 5-10 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected melting point to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min).

-

Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

-

Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

The workflow for thermal analysis is illustrated in the following diagram:

Figure 2: Experimental workflow for the thermal analysis of N-arylated terephthalic acid derivatives.

Structure-Property Relationships

The thermal stability of N-arylated terephthalic acid derivatives is highly dependent on their molecular structure. Several key factors influence their thermal properties:

-

Hydrogen Bonding: The presence of N-H bonds allows for strong intermolecular hydrogen bonding between the amide groups of adjacent molecules. This significantly increases the energy required to disrupt the crystal lattice, leading to high melting and decomposition temperatures.

-

Aromatic Stacking: The planar phenyl and aryl groups facilitate π-π stacking, which further enhances intermolecular forces and contributes to thermal stability.

-

Substituents on the Aryl Ring: The nature and position of substituents on the N-aryl rings can have a profound effect on thermal stability.

-

Electron-donating groups (e.g., -OCH3, -CH3) can increase electron density in the aromatic ring, potentially strengthening the amide bond and increasing thermal stability.

-

Electron-withdrawing groups (e.g., -Cl, -NO2) can have a more complex effect. While they may polarize the molecule and enhance dipole-dipole interactions, they can also potentially weaken the C-N amide bond.

-

Bulky substituents can disrupt the planarity of the molecule and hinder close packing and hydrogen bonding, which generally leads to lower melting points and reduced thermal stability.

-

-

Polymer Architecture: When these derivatives are incorporated into polymers, factors such as chain rigidity, linearity, and the presence of flexible linkages play a crucial role. Linear, rigid backbones, as seen in many aromatic polyamides, promote high thermal stability.

The interplay of these factors is summarized in the following diagram:

Figure 3: Relationship between molecular structure and the thermal stability of N-arylated terephthalic acid derivatives.

Conclusion

N-arylated terephthalic acid derivatives represent a class of organic compounds with significant thermal stability, primarily due to their rigid aromatic structures and the presence of strong intermolecular forces. This guide has provided an overview of their synthesis, a compilation of their thermal properties, detailed experimental protocols for their preparation and analysis, and an exploration of the key structure-property relationships that govern their thermal behavior. This information is intended to be a valuable resource for researchers and professionals working with these compounds in the development of advanced materials and pharmaceuticals. Further research into the effects of a wider range of aryl substituents and their incorporation into novel polymer architectures will continue to expand the applications of this promising class of molecules.

A-Technical-Guide-to-2,5-Di-p-toluidinoterephthalic-Acid-and-Its-Synonyms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Di-p-toluidinoterephthalic acid, a compound with potential applications in various scientific fields. The document covers its chemical identity, synthesis, and available biological data, offering valuable insights for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid derivative. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms and identifiers.

| Identifier Type | Identifier |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid |

| CAS Number | 10291-28-8 |

| NSC Number | 319997 |

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.4 g/mol |

| Synonym 1 | 2,5-Bis(p-toluidino)terephthalic acid |

| Synonym 2 | 2,5-Bis(4-toluidino)terephthalic acid |

| Synonym 3 | Terephthalic acid, 2,5-di-p-toluidino- |

| Synonym 4 | 1,4-Benzenedicarboxylic acid, 2,5-bis((4-methylphenyl)amino)- |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value |

| Melting Point | 334 °C |

| Density | 1.348 g/cm³ |

| XLogP3 | 5.9 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

Synthesis Protocol

A detailed method for the synthesis of 2,5-dianilino-terephthalic acids has been described in the literature. The following protocol is adapted from a patented process, providing a clear and reproducible procedure.

Materials:

-

Dimethyl succinylsuccinate

-

p-toluidine

-

Acetic acid

-

Potassium hydroxide (solid)

-

Sulfuric acid

-

Water

-

Nitrogen gas

-

Air

Procedure:

-

To a reaction mixture containing dimethyl succinylsuccinate, add 26 g of p-toluidine.

-

Purge the reaction vessel with nitrogen and heat to approximately 75°C for 1 hour, maintaining the nitrogen purge.

-

Add 20 ml of acetic acid to the mixture and heat to reflux.

-

Once at reflux temperature, introduce a stream of air into the reaction mixture using a dip tube for 4 hours.

-

After the oxidation step, add 70 g of solid potassium hydroxide and continue to heat at reflux for an additional hour.

-

Cool the reaction mixture and add 500 ml of water.

-

Adjust the pH of the solution to 2.5-3 by the careful addition of sulfuric acid to precipitate the product.

-

Isolate the precipitate by filtration, wash with water, and dry to yield this compound.

Biological Activity

While primarily documented as an intermediate in pigment synthesis, this compound was submitted to the National Cancer Institute (NCI) for screening, where it was assigned the identifier NSC 319997 . The NCI's Developmental Therapeutics Program (DTP) has made screening data available through the CellMiner™ database, a tool for exploring molecular and pharmacological data for the NCI-60 cell line panel.[1][2][3]

The NCI-60 screen is a well-established platform for identifying potential anticancer agents.[2][3] The screening methodology involves exposing 60 different human cancer cell lines to the test compound and measuring the effect on cell growth. The primary endpoint is the Growth Inhibition of 50% (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.

Unfortunately, a direct query of the public NCI DTP database for NSC 319997 did not yield specific GI50 values. This indicates that while the compound was submitted and cataloged, the full dose-response data may not be publicly available in the standard datasets. Researchers interested in this compound may need to directly inquire with the NCI DTP for more detailed information.

Experimental Workflow and Future Directions

The journey of a compound from initial synthesis to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a logical workflow for the further investigation of this compound, based on the available information and standard drug discovery practices.

Given the current lack of detailed public biological data, future research efforts should focus on:

-

Resynthesis and Purity Confirmation: The first step would be to synthesize and rigorously purify the compound to ensure the quality of the material for biological testing.

-

Comprehensive Biological Screening: Subjecting the compound to a broad panel of in vitro assays, including various cancer cell lines and potentially other disease models, is crucial to uncover any potential therapeutic activity.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the compound's mechanism of action, including identifying its molecular targets and affected signaling pathways.

-

Analogue Synthesis: Based on any identified "hits," a medicinal chemistry program could be initiated to synthesize analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a readily synthesizable compound with a known chemical profile. While its historical application has been in the field of materials, its inclusion in the NCI's screening program suggests a potential for biological activity that remains largely unexplored in the public domain. This technical guide provides the foundational information necessary for researchers and drug development professionals to initiate a systematic investigation into the therapeutic potential of this and related molecules. Further research is warranted to fully characterize its biological effects and determine its viability as a lead compound for drug discovery.

References

- 1. CellMiner: a web-based suite of genomic and pharmacologic tools to explore transcript and drug patterns in the NCI-60 cell line set. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. CellMiner - Database Commons [ngdc.cncb.ac.cn]

- 3. CellMiner - Home | Genomics and Pharmacology Facility [discover.nci.nih.gov]

Health and safety information for 2,5-Di-p-toluidinoterephthalic acid

An In-depth Technical Guide to the Health and Safety of 2,5-Di-p-toluidinoterephthalic Acid

This technical guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10291-28-8 | [2][3] |

| Molecular Formula | C22H20N2O4 | [2][3][4][5] |

| Molecular Weight | 376.4 g/mol | [3][4] |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [4] |

| Appearance | White powder/solid | |

| Melting Point | 334 °C | [2] |

| Boiling Point | 584.5 °C | [2] |

| Flash Point | 307.3 °C | [2] |

| Density | 1.348 g/cm³ | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[4] However, as with any chemical, it should be handled with care in a laboratory setting.

Toxicological Information

No specific toxicological studies for this compound have been identified. The following data is for the parent compound, terephthalic acid (TPA), and should be considered as indicative for this class of compounds.

The primary mode of toxicity for terephthalic acid at high doses is not through a classical signaling pathway but rather a physical-mechanical one. Ingestion of high concentrations of TPA in animal studies has been shown to lead to the formation of urinary bladder calculi (stones).[6] This is thought to be due to the low solubility of TPA and its salts in urine. The chronic irritation of the bladder lining by these calculi can lead to hyperplasia and, in some cases, tumors.[6] This mechanism suggests a threshold effect, meaning that these effects are not expected to occur below a certain dose.[6]

Proposed mode of action for Terephthalic Acid induced bladder toxicity.

A toxicological review of terephthalic acid and its esters established oral reference doses (RfDs).[6] For TPA, the No-Observed-Adverse-Effect Level (NOAEL) from a 2-year dietary study in rats was 142 mg/kg-day, based on the absence of bladder effects.[7]

| Metric | Value | Species | Route | Effect | Source |

| NOAEL | 142 mg/kg-day | Rat | Dietary | Bladder hyperplasia | [7] |

| Oral RfD | 0.5 mg/kg-day | - | - | Based on bladder calculi formation | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following is a generalized protocol for a chronic oral toxicity study in rodents, based on the type of study used to evaluate terephthalic acid.

Objective: To evaluate the potential long-term toxicity of a test substance when administered orally to rats for 2 years.

Methodology:

-

Test Animals: Young, healthy laboratory rats (e.g., Sprague-Dawley or Wistar strains), both male and female.

-

Group Allocation: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high).

-

Diet Preparation: The test substance is mixed into the standard rodent diet at specified concentrations. The control group receives the diet without the test substance.

-

Administration: Animals have access to their respective diets and drinking water ad libitum throughout the study period.

-

Observations:

-

Daily: Clinical signs of toxicity, mortality.

-

Weekly: Body weight, food consumption.

-

Periodic: Detailed clinical examinations, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

-

Pathology: At the end of the 2-year period, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died during the study) are preserved for histopathological examination.

-

Data Analysis: Statistical analysis is performed to identify any significant differences between the dose groups and the control group. The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed.

General workflow for a chronic oral toxicity study.

Handling and Safety Precautions

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for particulates is recommended.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal conditions of use.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage

-

Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

This guide is intended to provide a summary of the available health and safety information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for this product before use and to conduct a thorough risk assessment for any new experimental procedures.

References

- 1. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 10291-28-8 | Benchchem [benchchem.com]

- 4. This compound | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C22H20N2O4) [pubchemlite.lcsb.uni.lu]

- 6. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ndep.nv.gov [ndep.nv.gov]

Methodological & Application

Application Note: Synthesis of 2,5-Di-p-toluidinoterephthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-Di-p-toluidinoterephthalic acid, a valuable intermediate in the production of pigments and polymers.[1] The synthesis is based on the reaction of dimethyl succinylsuccinate (DMSS) with p-toluidine, followed by oxidation and hydrolysis. This document outlines the step-by-step experimental procedure, presents key chemical and physical data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a derivative of terephthalic acid characterized by the presence of two p-toluidine groups on the benzene ring.[1] This substitution imparts specific electronic and steric properties to the molecule, making it a useful building block in materials science.[1] The rigid core of the terephthalic acid, combined with the functional handles of the amino and carboxylic acid groups, allows for its use in the synthesis of complex molecular architectures with tailored optical and electronic properties.[1] The following protocol details a robust method for its preparation in a laboratory setting.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [2] |

| CAS Number | 10291-28-8 | [1] |

| Molecular Formula | C₂₂H₂₀N₂O₄ | [2] |

| Molecular Weight | 376.4 g/mol | [1][2] |

| Melting Point | 334 °C | [1] |

| Appearance | Dark-violet precipitate (crude) | [3] |

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,5-dianilino-terephthalic acids.[3]

Materials:

-

Dimethyl succinylsuccinate (DMSS)

-

1-Butanol

-

Concentrated Sulfuric Acid

-

p-Toluidine

-

Acetic Acid

-

Potassium Hydroxide

-

Water

-

Nitrogen gas

-

Air

Equipment:

-

0.5 L autoclave with stirrer and gas inlet tube

-

Reflux condenser

-

Heating mantle

-

Dip tube

-

Filtration apparatus

-

Drying oven

Procedure:

Step 1: Transesterification of Dimethyl Succinylsuccinate

-

In a 0.5 L autoclave equipped with a stirrer and gas inlet, combine 46 g (0.2 mol) of dimethyl succinylsuccinate, 250 ml of 1-butanol, and 0.52 ml of concentrated sulfuric acid.[3]

-

Seal the autoclave and purge the reaction mixture with nitrogen for 15 minutes.[3]

-

Heat the mixture to 140 °C and maintain this temperature for 2 hours with continuous stirring.[3]

-

After 2 hours, cool the reaction mixture.[3]

Step 2: Condensation with p-Toluidine

-

To the cooled reaction mixture from Step 1, add 26 g of p-toluidine.[3]

-

Purge the system with nitrogen and heat to approximately 75 °C for 1 hour without pressure, while continuing the nitrogen purge.[3]

-

Add 20 ml of acetic acid to the mixture and heat to reflux.[3]

Step 3: Oxidation

-

Once the reflux temperature is reached, introduce air into the reaction mixture through a dip tube for 4 hours.[3]

Step 4: Hydrolysis and Precipitation

-

After the oxidation is complete, add 70 g of solid potassium hydroxide to the reaction mixture and heat to reflux for an additional hour.

-

Cool the mixture and add 500 ml of water.[3]

-

Adjust the pH of the solution to 2.5-3 by adding sulfuric acid. This will cause a precipitate to form.[3]

-

Separate the aqueous phase. Add approximately 400 ml of fresh water to the remaining product.[3]

-

A dark-violet precipitate of this compound will form.[3]

Step 5: Isolation and Drying

-

Filter the precipitate and wash it with water.

-

Dry the collected solid at approximately 100 °C to obtain the final product.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Data

Spectroscopic data for this compound is available in public databases.[2]

-

¹H NMR: Spectral data is available and can be accessed through chemical databases.[2]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]

-

FTIR: Spectral data acquired using a KBr wafer is available.[2]

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used.

Conclusion

The protocol described in this application note provides a clear and reproducible method for the synthesis of this compound. This compound serves as a versatile building block for the development of novel materials with potential applications in various fields of research and industry.

References

Application Notes and Protocols for the Direct Amidation of Terephthalic Acid Precursors with p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N,N'-di(p-tolyl)terephthalamide, a diamide derived from terephthalic acid and p-toluidine. Two primary synthetic routes are presented: the direct condensation of terephthalic acid with p-toluidine and the reaction of a terephthalic acid precursor, terephthaloyl chloride, with p-toluidine. These methods are foundational in medicinal chemistry and materials science for the creation of rigid molecular structures.

Introduction

The amide bond is a cornerstone of chemical synthesis, critical to the structure of pharmaceuticals and advanced polymers. The direct amidation of carboxylic acids with amines is an atom-economical approach that avoids the use of stoichiometric activating agents, generating water as the only byproduct. However, this transformation can be challenging, often requiring catalysts or harsh reaction conditions.

This document outlines two reliable methods for the synthesis of N,N'-di(p-tolyl)terephthalamide:

-

Direct Amidation via Phosphite-Mediated Condensation: This protocol is adapted from the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite and a base like pyridine to activate the carboxylic acid in situ, allowing for direct reaction with the amine at elevated temperatures.

-

Acylation using Terephthaloyl Chloride: A traditional and often higher-yielding method that employs the more reactive acyl chloride precursor of terephthalic acid. This reaction typically proceeds rapidly at lower temperatures.

These protocols are designed to be a practical guide for laboratory synthesis and can be adapted for the synthesis of related amide compounds.

Experimental Protocols

Protocol 1: Direct Amidation of Terephthalic Acid with p-Toluidine via Phosphite-Mediated Condensation

This protocol is based on the principles of the Yamazaki-Higashi amidation reaction, a direct condensation method. Aromatic amides can be prepared from aromatic carboxylic acids and amines using triphenyl phosphite in pyridine at elevated temperatures.[1]

Materials:

-

Terephthalic acid

-

p-Toluidine

-

Triphenyl phosphite (TPP)

-

Pyridine, anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (optional, as co-solvent)

-

Lithium Chloride (LiCl) (optional, to improve solubility and reaction rate)[2]

-

Methanol

-

Sodium hydroxide (NaOH) solution (5% w/v)

-

Hydrochloric acid (HCl) solution (5% v/v)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen or Argon inlet

-

Buchner funnel and filter flask

Procedure:

-

To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add terephthalic acid (1.0 eq), p-toluidine (2.2 eq), and pyridine. If using, add NMP as a co-solvent and LiCl (catalytic amount).

-

Stir the mixture under a slow stream of nitrogen to dissolve the solids.

-

Slowly add triphenyl phosphite (2.2 eq) to the reaction mixture.

-

Heat the mixture to 115-120°C with vigorous stirring.

-

Maintain the reaction at this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the viscous solution into a beaker containing methanol to precipitate the crude product.

-

Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid sequentially with a 5% NaOH solution, a 5% HCl solution, and finally with deionized water until the filtrate is neutral.

-

Dry the purified N,N'-di(p-tolyl)terephthalamide product in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of N,N'-di(p-tolyl)terephthalamide from Terephthaloyl Chloride and p-Toluidine

This method utilizes the highly reactive terephthaloyl chloride for the acylation of p-toluidine. The protocol is adapted from the synthesis of similar N-monosubstituted terephthalamides.[3]

Materials:

-

Terephthaloyl chloride

-

p-Toluidine

-

Anhydrous benzene or toluene

-

Pyridine or triethylamine (as an acid scavenger)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon inlet

-

Buchner funnel and filter flask

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-toluidine (2.2 eq) and pyridine (2.2 eq) in anhydrous benzene.

-

Cool the solution in an ice bath to 0-5°C.

-

Dissolve terephthaloyl chloride (1.0 eq) in a separate portion of anhydrous benzene and add it to the dropping funnel.

-

Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

The precipitate is the crude product. Collect the solid by vacuum filtration.

-

Wash the collected solid with deionized water to remove the pyridinium hydrochloride salt.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/benzene mixture, to obtain the pure N,N'-di(p-tolyl)terephthalamide.[3]

-

Dry the purified product in a vacuum oven at 80°C.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of terephthalamides. Note that specific yields for N,N'-di(p-tolyl)terephthalamide may vary and optimization may be required.

| Parameter | Protocol 1: Direct Amidation | Protocol 2: Acyl Chloride | Reference |

| Terephthalic Acid Precursor | Terephthalic Acid | Terephthaloyl Chloride | N/A |

| Amine | p-Toluidine | p-Toluidine | N/A |

| Key Reagent/Catalyst | Triphenyl Phosphite / Pyridine | Pyridine (Acid Scavenger) | [1][2] |

| Solvent | Pyridine / NMP | Benzene or Toluene | [1][3] |

| Temperature | 115-120°C | 0°C to Room Temperature | [1][3] |

| Reaction Time | 6-12 hours | 3-5 hours | [1][3] |

| Reported Yield Range (for analogous compounds) | Moderate to High | 33-95% | [1][3] |

Visualizations

Reaction Scheme

Caption: Synthetic routes to N,N'-di(p-tolyl)terephthalamide.

Experimental Workflow

Caption: Step-by-step experimental workflows for both synthetic protocols.

Proposed Mechanism for Phosphite-Mediated Amidation

Caption: Proposed mechanism for the Yamazaki-Higashi direct amidation.

References

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) with Terephthalic Acid Linkers

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, large surface area, and tunable structures make them promising candidates for a wide range of applications.[2][3] Terephthalic acid (also known as benzene-1,4-dicarboxylic acid, H₂BDC), a readily available and rigid linker, is frequently used in the synthesis of robust and versatile MOFs.[4][5] This document provides an overview of the key applications of terephthalic acid-based MOFs in drug delivery, catalysis, and sensing, complete with experimental protocols and performance data for researchers, scientists, and drug development professionals.

Application Notes

Drug Delivery Systems

MOFs constructed with terephthalic acid and its derivatives have been extensively investigated as carriers for therapeutic agents. Their high pore volume allows for significant drug loading, while the tunable pore size and surface chemistry enable controlled release.[6][7] The inherent biodegradability of some MOFs, particularly under the acidic conditions found in tumor microenvironments or endosomes, makes them excellent candidates for targeted drug delivery.[8]

Commonly studied terephthalic acid-based MOFs for drug delivery include the UiO series (e.g., UiO-66), MIL series (e.g., MIL-53, MIL-101), and MOF-5.[2][9] For instance, the microporous zirconium amino-terephthalate MOF, UiO-66-NH₂, has shown promising results for the topical delivery of salicylic acid, releasing 64% of its cargo over 6 hours under simulated skin conditions.[10] Drug loading can be achieved through one-step methods, where the drug is encapsulated during MOF synthesis, or two-step methods, where the drug is loaded into the pre-synthesized MOF.[10] The release is often triggered by stimuli such as pH, temperature, or the presence of specific biomolecules.[8][11]

Heterogeneous Catalysis

The well-defined and accessible active sites within terephthalic acid-based MOFs make them effective heterogeneous catalysts.[12][13] The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic functionalities. These materials have been successfully applied in various organic transformations, including biodiesel production, oxidation reactions, and cross-coupling reactions.[1][14]

A study on biodiesel production demonstrated that a copper-terephthalate MOF (Cu-MOF) exhibited the highest catalytic activity, achieving an 83.33% yield in the transesterification of Yellow Oleander seed oil.[1] In contrast, Fe-MOF and Cr-MOF catalysts were less effective, yielding 33.33% and 25.00%, respectively.[1] Furthermore, MOFs can serve as precursors to derive highly active metal oxide catalysts. Thermal decomposition of the MOF structure removes the organic linker, resulting in metal oxides with high surface areas and a greater number of exposed active sites, which have shown superior performance in reactions like the selective oxidation of benzyl alcohol.[15]

Chemical Sensing

The unique photoluminescent properties of certain terephthalic acid-based MOFs, particularly those incorporating lanthanide metals, have been harnessed for chemical sensing applications.[4] These MOFs can act as fluorescent sensors where the presence of a specific analyte quenches or enhances their luminescence through interactions with the framework.[16][17] This "antenna effect," where the terephthalic acid ligand absorbs energy and transfers it to the metal center, is key to their strong luminescence.[4]

For example, Europium (Eu) and Terbium (Tb) based MOFs with terephthalic acid linkers (EuBDC and TbBDC) have demonstrated multi-responsive luminescence sensing for various metal ions in water, including Ag(I), Fe(III), Cr(III), and Cr(VI).[4][16] Another application is a copper-terephthalate MOF (Cu-BTC) based photoelectrochemical sensor developed for the sensitive and selective detection of cotinine, a biomarker for tobacco exposure, in urine samples, achieving a detection limit as low as 0.21 nM.[18]

Quantitative Data

Table 1: Performance of Terephthalic Acid MOFs in Drug Delivery

| MOF Type | Drug | Loading Capacity | Release Conditions | Key Findings |

| UiO-66-NH₂ | Salicylic Acid | Not specified | Aqueous media at 37 °C | 64% release in 6 hours.[10] |

| Cu-MOF | Ibuprofen (IBU) | Not specified | pH 1.2, 6.8, and 7.4 | Fast release at pH 1.2 (95% in 2h); controlled release when encapsulated in gelatin.[8] |

| ZIF-8 | 5-Fluorouracil (5-FU) | Up to 60% | pH 5.0 and 7.4 | Faster drug release at pH 5.0 compared to pH 7.4.[8] |

| MIL-125(Ti) | Chloroquine (CQ) | 460 mg/g | Phosphate buffer solution | Sustained release of ~70% over 14 days.[7] |

| Cu-MOF-1 | Montelukast Sodium | Not specified (1:2 ratio optimal) | PBS (pH 7.4) at 37 °C | ~66.6% release after 60 minutes.[19] |

Table 2: Performance of Terephthalic Acid MOFs in Catalysis

| MOF Type | Reaction | Catalyst Amount | Temperature (°C) | Time (min) | Yield / Conversion |

| Cu-MOF | Transesterification (Biodiesel) | Not specified | Not specified | Shorter time vs Fe/Cr | 83.33% Yield.[1] |

| Fe-MOF | Transesterification (Biodiesel) | Not specified | Not specified | Not specified | 33.33% Yield.[1] |

| Cr-MOF | Transesterification (Biodiesel) | Not specified | Not specified | Not specified | 25.00% Yield.[1] |

| Cu(BDC) | Cross-coupling (Phenol + 4-chlorobenzaldehyde) | Not specified | 180 | 70 | Not specified |

| MOF-derived FeZnOx | Benzyl Alcohol Oxidation | Not specified | 120 | 30 | ~95% Conversion.[15] |

Table 3: Performance of Terephthalic Acid MOFs in Sensing

| MOF Type | Analyte | Detection Limit | Linear Range | Sensing Mechanism |

| EuBDC / TbBDC | Fe(III), Cr(VI), Ag(I) | Not specified | Not specified | Luminescence Quenching.[4][16] |

| Cu-BTC MOF | Cotinine | 0.21 nM | 1–10 nM | Photoelectrochemical.[18] |

| [Zn(Bpy)(DHTA)₀.₅]ₙ | Fe³⁺ | Not specified | Not specified | Luminescence Quenching.[20] |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Copper-Terephthalate MOF (Cu-MOF)

This protocol is adapted from methodologies for synthesizing terephthalic acid-based MOFs.[1][14]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 0.725 g of Cu(NO₃)₂·3H₂O in 20 mL of DMF in a 100 mL beaker with stirring.

-

In a separate beaker, dissolve 0.250 g of terephthalic acid in 20 mL of DMF.

-

Combine the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

-

After 24 hours, remove the autoclave and allow it to cool to room temperature.

-

Collect the resulting blue crystalline product by centrifugation or filtration.

-

Wash the product three times with fresh DMF to remove any unreacted starting materials.

-

Subsequently, wash the product three times with ethanol to exchange the DMF.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

-

Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm crystallinity and morphology.[5][14]

Protocol 2: Drug Loading and In-Vitro Release Study

This protocol describes the loading of a model drug, such as ibuprofen, into a synthesized MOF and the subsequent release study.[8][19]

Materials:

-

Synthesized terephthalic acid-based MOF

-

Ibuprofen (or other model drug)

-

Ethanol

-

Phosphate-Buffered Saline (PBS) solutions at pH 7.4 and pH 5.0

-

Magnetic stirrer and shaker incubator

-

UV-Vis Spectrophotometer

Procedure - Drug Loading:

-